1,1-Diphenylhydrazine hydrochloride
Overview
Description
1,1-Diphenylhydrazine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is a derivative of hydrazine, where two phenyl groups are attached to the nitrogen atoms. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylhydrazine hydrochloride can be synthesized through the reaction of benzophenone hydrazone with hydrochloric acid. The reaction typically involves the following steps:
- Dissolve benzophenone hydrazone in an appropriate solvent such as ethanol.
- Add hydrochloric acid to the solution.
- Stir the mixture at room temperature for a specific period.
- Filter the resulting precipitate and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene derivatives.
Reduction: It can be reduced to form hydrazobenzene.
Substitution: It can undergo substitution reactions with electrophiles to form substituted hydrazine derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Hydrazobenzene.
Substitution: Substituted hydrazine derivatives
Scientific Research Applications
1,1-Diphenylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Diphenylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylhydrazine hydrochloride: Similar in structure but with different reactivity and applications.
Hydrazobenzene: A reduction product of 1,1-Diphenylhydrazine hydrochloride with different chemical properties.
Phenylhydrazine: A related compound with one phenyl group, used in different chemical reactions
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dual phenyl groups provide stability and reactivity, making it a valuable reagent in organic synthesis and scientific research .
Properties
IUPAC Name |
1,1-diphenylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVUDWFNUOXEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
530-50-7 (Parent) | |
Record name | N,N-Diphenylhydrazine hydrochloride | |
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DSSTOX Substance ID |
DTXSID6029913 | |
Record name | 1,1-Diphenylhydrazine hydrochloride | |
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Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to greyish-white solid; [Merck Index] Grey powder; [Alfa Aesar MSDS] | |
Record name | 1,1-Diphenylhydrazine hydrochloride | |
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CAS No. |
530-47-2 | |
Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-47-2 | |
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Record name | N,N-Diphenylhydrazine hydrochloride | |
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Record name | 1,1-Diphenylhydrazine hydrochloride | |
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Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |
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Record name | 1,1-Diphenylhydrazine hydrochloride | |
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Record name | N,N-diphenylhydrazinium(1+) chloride | |
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Record name | 1,1-DIPHENYLHYDRAZINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1-Diphenylhydrazine hydrochloride react with metal complexes, and what are the structural characteristics of the resulting products?
A1: this compound acts as a ligand, specifically forming hydrazido(2-) complexes with molybdenum(VI) centers. [, ] This interaction involves the donation of electrons from the nitrogen atoms of the hydrazine derivative to the molybdenum atom. The resulting complexes exhibit octahedral geometries, with the hydrazido(2-) groups coordinating to the metal center in a monodentate fashion. [, ] The Mo–N bond distances in these complexes vary depending on the overall ligand environment. [] Notably, in one instance, a complex with both a bent hydrazide(1-) ligand and a linear hydrazido(2-) group was observed, highlighting the versatile coordination chemistry of this compound. []
Q2: Can this compound be used to synthesize organic materials with interesting optical properties? If so, what are the characteristics of these materials?
A2: Yes, this compound can be reacted with specific aldehydes, like phthalaldehyde and isophthalaldehyde, to synthesize hydrazone derivatives that emit blue light. [] These derivatives exhibit blue photoluminescence, with emission wavelengths ranging from 458 to 478 nm. [] This characteristic makes them potentially suitable for applications in organic electroluminescent devices, particularly for the development of blue-emitting materials.
Q3: What analytical techniques are typically used to characterize compounds derived from this compound?
A3: The characterization of compounds derived from this compound typically involves a combination of techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the structure and bonding of the compound. []
- Fourier-Transform Infrared (FT-IR) spectroscopy: Identifies functional groups and characterizes chemical bonds present in the molecule. []
- Elemental analysis (C, H, N): Determines the percentage composition of carbon, hydrogen, and nitrogen, confirming the molecular formula and purity. []
- X-ray crystallography: Provides detailed three-dimensional structural information, including bond lengths and angles, for crystalline samples. [, , ]
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